For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3,4-Dimethylaniline (CAS: 95-64-7)
This document provides a comprehensive overview of 3,4-Dimethylaniline, also known as 3,4-Xylidine. It covers its core physicochemical properties, safety and handling protocols, primary applications, and detailed experimental procedures. This guide is intended to serve as a technical resource for professionals in research and development.
Core Properties of 3,4-Dimethylaniline
3,4-Dimethylaniline is a primary arylamine that presents as a pale brown or beige solid in various forms, such as lamellar or columnar crystals.[1][2] It is characterized by a distinctive odor and is known to turn reddish to brown upon exposure to air and light.[2][3]
Physicochemical Data
The fundamental physical and chemical properties of 3,4-Dimethylaniline are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 95-64-7[3][4] |
| Molecular Formula | C₈H₁₁N[1] |
| Molecular Weight | 121.18 g/mol [2] |
| Appearance | Pale brown crystals or off-white/beige solid[2][3] |
| Melting Point | 49-51 °C[1][4] |
| Boiling Point | 226 °C at 760 mmHg[1][3] |
| Density | 1.076 g/cm³ |
| Flash Point | 98 °C / 208.4 °F[3][4] |
| Water Solubility | <1 g/L at 24 °C (Slightly soluble)[1] |
| Solubility in Organics | Soluble in ether, petroleum ether, methanol (B129727) (0.1 g/mL), and aromatic solvents; very soluble in ligroin.[1][2] |
| Vapor Pressure | 3.72 Pa |
Safety, Handling, and Storage
3,4-Dimethylaniline is classified as hazardous and toxic.[3][5] It is harmful if swallowed and toxic by inhalation or in contact with skin.[1][3] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[3][6] It is also toxic to aquatic life with long-lasting effects.[1][3]
Hazard and Precautionary Data
| Category | Details |
| GHS Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H411: Toxic to aquatic life with long lasting effects.[5][6] |
| Signal Word | Danger[3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye/face protection, and a dust mask (type N95 or equivalent).[3][7] |
| Handling | Use only in a well-ventilated area or a closed system.[3][7] Avoid breathing dust/fumes and prevent contact with skin and eyes.[7] Wash hands thoroughly after handling.[3][7] Do not eat, drink, or smoke when using this product.[3][6] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3][7] Store refrigerated, below +30°C, and away from sources of ignition and light.[1][2][3] Store locked up.[5] |
| Incompatible Materials | Acids, strong oxidizing agents, halogens, acid anhydrides, acid chlorides, chloroformates, and butyl rubber.[3] |
| First Aid (Skin Contact) | Immediately wash with plenty of soap and water.[1][3] Remove all contaminated clothing and shoes.[8] Seek immediate medical attention.[3] |
| First Aid (Inhalation) | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3][8] Call a physician or poison center.[3][8] |
| First Aid (Ingestion) | Call a physician or poison center immediately.[3][5] Rinse mouth with water.[5][8] |
Key Applications in Research and Industry
3,4-Dimethylaniline serves as a crucial intermediate in various industrial and research applications.
-
Pharmaceuticals: It is a key intermediate in the production of Vitamin B2 (Riboflavin).[1]
-
Dye Manufacturing: It is used in the synthesis of various dyes.[1]
-
Agrochemicals: The compound is utilized in the manufacturing of certain pesticides.[9]
-
Research Chemical: It is used to study electron donor-acceptor (EDA) interactions, for instance with 2,3-dicyano-1,4-naphthoquinone (B85539) (DCNQ).[10] It is also used in the synthesis of ionic imido complexes with molybdenum compounds.
-
Polymer Science: Research has explored the incorporation of 3,4-dimethylaniline subunits into polymeric materials, such as conducting polymers like poly(3,4-dimethylaniline), to modify their electronic properties.[11]
Experimental Protocols
Synthesis of 3,4-Dimethylaniline
Several methods for the synthesis of 3,4-Dimethylaniline have been documented.
1. Ammonolysis of 4-bromo-o-xylene (B1216868) This industrial method involves the high-pressure ammonolysis of 4-bromo-ortho-xylene in the presence of a copper catalyst.[12]
-
Reactants: 4-bromo-o-xylene (1.08 moles), 28% ammonia (B1221849) (9.0 moles), copper wire (14 g), and cuprous chloride (12 g).[13]
-
Procedure:
-
The reactants are placed in a steel reaction vessel.[13]
-
The vessel is heated to 195°C and rocked for 14 hours, with pressure reaching 700–1000 lb.[13]
-
After cooling, the two layers (organic and aqueous) are separated.[13]
-
40% sodium hydroxide (B78521) is added to the organic layer, and the mixture is steam-distilled.[13]
-
The distilled amine is dissolved in 8% hydrochloric acid and extracted with ether to remove impurities.[13]
-
The acid solution is made alkaline with 40% sodium hydroxide and steam-distilled again.[13]
-
The resulting crystalline product is dissolved in ether, dried over calcium chloride, and concentrated.[13]
-
The residue is distilled under reduced pressure (116–118°C at 22–25 mm Hg) and recrystallized from petroleum ether to yield pure 3,4-dimethylaniline.[13] The yield is approximately 79% before recrystallization.[13]
-
2. Catalytic Hydrogenation of 3,4-dimethyl-1-nitrobenzene This method involves the reduction of the corresponding nitro compound.
-
Reactants: 3,4-dimethyl-1-nitrobenzene (266.6 mmol), Raney nickel (22 g), and methanol (200 ml).[14]
-
Procedure:
-
The reactants are hydrogenated at 55°C and 5 bar of H₂ pressure for 2 hours.[14]
-
Gas chromatography is used to confirm the completion of the reaction.[14]
-
The catalyst is separated by hot suction filtration.[14]
-
The resulting mother liquor is concentrated, and hot water is added.[14]
-
The mixture is cooled and stirred to induce crystallization.[14]
-
The crystals are filtered, washed with cold water and cold methanol, and dried.[14]
-
Analytical Methods
Analysis of 3,4-Dimethylaniline in Air A method for analyzing N,N-dimethylaniline (a related compound) in the air provides a template for 3,4-Dimethylaniline.
-
Principle: Air samples are collected by drawing a known volume through a phosphoric acid-coated XAD-7 tube. The analyte is then desorbed and analyzed by gas chromatography.[15]
-
Procedure:
-
Sampling: A known volume of air is drawn through a solid sorbent tube (e.g., silica (B1680970) gel or phosphoric acid-coated XAD-7).[2][15]
-
Desorption: The analyte is desorbed from the sorbent using a suitable solvent, such as 95% ethanol.[2]
-
Analysis: The desorbed sample is analyzed using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).[15] A capillary column (e.g., 60 m RTX-5) is used for separation.[15]
-
Quantification: The concentration is determined by comparing the peak area of the analyte to that of an internal standard.[15]
-
Metabolism and Bioactivation
In rats, the metabolism of 3,4-Dimethylaniline has been shown to yield metabolites such as 2-amino-4,5-dimethylphenol, 3,4-dimethylacetanilide, and 3,4-dimethylphenylsulfamate.[2]
Bioactivation of alkylanilines like 3,4-DMA can occur via N-hydroxylation, a reaction mediated by the cytochrome P450 enzyme CYP1A2.[9] This is followed by O-acetylation by N-acetyltransferase 1 (NAT1).[9] This bioactivation pathway can lead to the formation of quinone imines, which may produce protein adducts or cause oxidative DNA damage through the generation of reactive oxygen species (ROS).[9] Studies have shown that 3,4-DMA can cause dose-dependent increases in ROS and DNA damage, consistent with genotoxicity.[9]
References
- 1. chembk.com [chembk.com]
- 2. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. AB116159 | CAS 95-64-7 – abcr Gute Chemie [abcr.com]
- 5. cpachem.com [cpachem.com]
- 6. 3,4-Dimethylaniline | 95-64-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.cn]
- 9. Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4-Dimethylaniline | CAS#:95-64-7 | Chemsrc [chemsrc.com]
- 11. 3,4-Dimethylaniline hydrochloride | 7356-54-9 | Benchchem [benchchem.com]
- 12. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. prepchem.com [prepchem.com]
- 15. osha.gov [osha.gov]
